AB-PINACA N-(2-fluoropentyl) isomer
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Overview
Description
AB-PINACA N-(2-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This compound is characterized by the addition of a fluorine atom at the two position of the pentyl chain, which distinguishes it from its parent compound, AB-PINACA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-PINACA N-(2-fluoropentyl) isomer involves the reaction of 1H-indazole-3-carboxylic acid with 2-fluoropentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable amine, such as 1-amino-3-methyl-1-oxobutan-2-yl, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
AB-PINACA N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted indazole derivatives
Scientific Research Applications
AB-PINACA N-(2-fluoropentyl) isomer is primarily used in forensic and toxicological research to study the effects and metabolism of synthetic cannabinoids. It is also used in the development of analytical methods for the detection of synthetic cannabinoids in biological samples. Additionally, it serves as a reference standard in the calibration of analytical instruments .
Mechanism of Action
AB-PINACA N-(2-fluoropentyl) isomer exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release. The compound’s high affinity for these receptors contributes to its potent psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
AB-PINACA: The parent compound without the fluorine substitution.
AB-FUBINACA: A similar compound with a fluorobenzyl group instead of a fluoropentyl group.
UR-144: Another synthetic cannabinoid with a different structural framework
Uniqueness
The presence of the fluorine atom at the two position of the pentyl chain in AB-PINACA N-(2-fluoropentyl) isomer enhances its binding affinity to cannabinoid receptors, making it more potent than its parent compound, AB-PINACA. This structural modification also affects its metabolic stability and pharmacokinetic properties .
Properties
Molecular Formula |
C18H25FN4O2 |
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Molecular Weight |
348.4 |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
VKIBZLGSWZHFJD-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |
Synonyms |
AB-PINACA N-(2-fluoropentyl) analog; 2-fluoro AB-PINACA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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